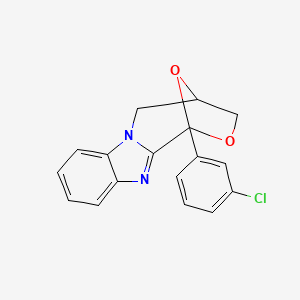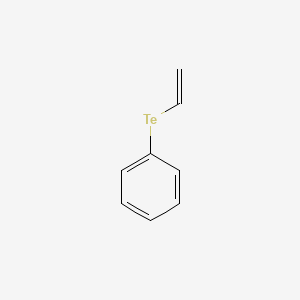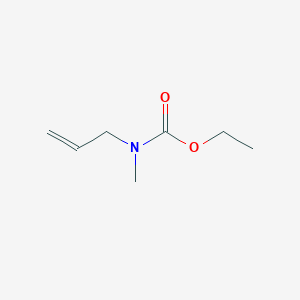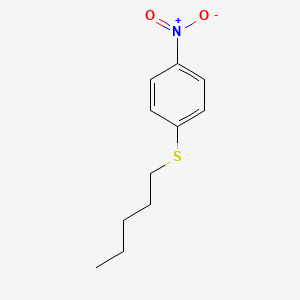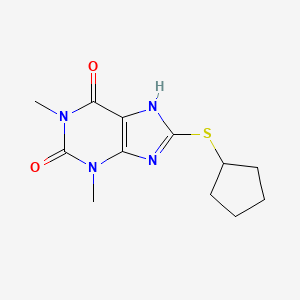
3-Hydroxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybut-3-en-2-one, also known as 3-Hydroxy-3-buten-2-one, is an organic compound with the molecular formula C4H6O2. It is a versatile chemical that finds applications in various fields due to its unique structure and reactivity. This compound is characterized by the presence of both a hydroxyl group and a double bond, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybut-3-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by dehydration. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybut-3-en-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substituting the hydroxyl group.
Major Products Formed:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxybut-3-en-2-one exerts its effects involves interactions with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new bonds. Additionally, its hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules. The compound’s double bond also allows it to participate in addition reactions, further expanding its range of chemical behavior .
Comparison with Similar Compounds
3-Hydroxybutan-2-one: Lacks the double bond present in 3-Hydroxybut-3-en-2-one, resulting in different reactivity and applications.
3-Hydroxy-2-butanone: Another similar compound with a different position of the hydroxyl group, leading to variations in chemical behavior.
Uniqueness: this compound’s unique combination of a hydroxyl group and a double bond sets it apart from other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
73623-81-1 |
|---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
3-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h5H,1H2,2H3 |
InChI Key |
ODAGVHZCFDRKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


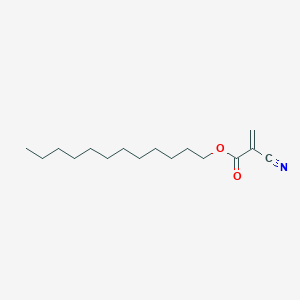
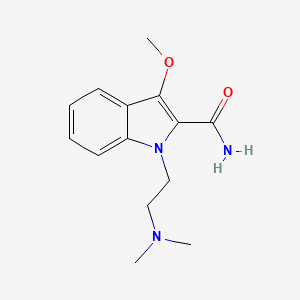


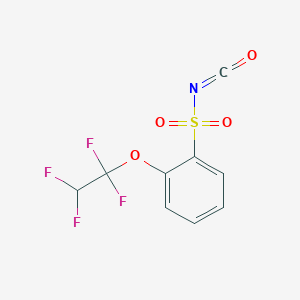


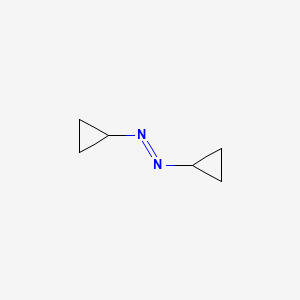
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
